N-(Propan-2-yl)-2-sulfanylacetamide

Description

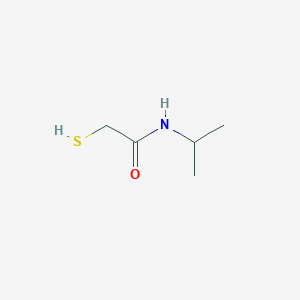

N-(Propan-2-yl)-2-sulfanylacetamide is a thioacetamide derivative characterized by a sulfanyl (-SH) group at the α-carbon of the acetamide backbone and an isopropyl (propan-2-yl) substituent on the nitrogen atom. Its molecular formula is C₅H₁₁NOS, with a molecular weight of 133.21 g/mol. The compound combines the reactivity of the sulfanyl group with the steric and lipophilic properties of the isopropyl moiety, making it a candidate for applications in medicinal chemistry and materials science.

Properties

CAS No. |

58458-67-6 |

|---|---|

Molecular Formula |

C5H11NOS |

Molecular Weight |

133.21 g/mol |

IUPAC Name |

N-propan-2-yl-2-sulfanylacetamide |

InChI |

InChI=1S/C5H11NOS/c1-4(2)6-5(7)3-8/h4,8H,3H2,1-2H3,(H,6,7) |

InChI Key |

HTAGYIGDUSMPNN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)CS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl-2-mercaptoacetamide typically involves the reaction of isopropylamine with 2-mercaptoacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Isopropylamine+2-Mercaptoacetic acid→N-Isopropyl-2-mercaptoacetamide

Industrial Production Methods: In an industrial setting, the production of N-Isopropyl-2-mercaptoacetamide may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.

Types of Reactions:

Oxidation: N-Isopropyl-2-mercaptoacetamide can undergo oxidation reactions, leading to the formation of disulfides or sulfoxides.

Reduction: The compound can be reduced to yield thiols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.

Major Products:

Oxidation: Disulfides, sulfoxides

Reduction: Thiols

Substitution: Various substituted mercaptoacetamides

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Medicine: Research has indicated its potential use in developing new antimicrobial agents.

Industry: It is used in the formulation of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-Isopropyl-2-mercaptoacetamide exerts its effects is primarily through its interaction with specific molecular targets. For instance, as an inhibitor of metallo-β-lactamases, it binds to the active site of the enzyme, preventing it from hydrolyzing β-lactam antibiotics . This interaction involves coordination with metal ions present in the enzyme’s active site, thereby inhibiting its activity.

Comparison with Similar Compounds

Key Observations :

- Reactivity : The sulfanyl (-SH) group enables disulfide bond formation and metal chelation, akin to thiol-containing pharmaceuticals .

- Steric Effects : The branched isopropyl group introduces steric hindrance, which may reduce enzymatic degradation but limit binding to planar targets (e.g., DNA or enzyme active sites) compared to flat heterocycles like pyrimidine .

Research Findings and Data Gaps

- Toxicity Profile: Thioacetamides are known hepatotoxins at high doses, but substituent modifications (e.g., isopropyl) may alter this profile .

Biological Activity

N-(Propan-2-yl)-2-sulfanylacetamide is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its notable biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on a review of diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfanyl group attached to an acetamide moiety, along with a propan-2-yl substituent. Its molecular formula is , and it has a molecular weight of approximately 133.21 g/mol. The structural features contribute to its unique reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in various biochemical pathways. For instance, the sulfanyl group can participate in nucleophilic attacks, potentially leading to the inhibition of enzymes like elastase, which is implicated in inflammatory processes.

- Cell Signaling Modulation : It has been suggested that this compound can modulate signaling pathways by interacting with receptors or other cellular proteins, affecting processes such as cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications as an antibacterial agent. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer activity. Studies show that derivatives containing the sulfanylacetamide structure can inhibit tumor cell proliferation across multiple cancer cell lines, including breast and liver cancer cells. The observed IC50 values indicate a potent cytotoxic effect, making it a candidate for further development as an anticancer therapeutic .

Case Studies

- Anticancer Activity Evaluation :

-

Antimicrobial Screening :

- In a comparative study, this compound was tested against several bacterial strains, including E. coli and Staphylococcus aureus. The compound showed promising results with minimum inhibitory concentrations (MIC) ranging from 10 to 30 µg/mL, indicating strong antibacterial activity.

Data Table: Summary of Biological Activities

Future Directions

Given its promising biological activities, further research into this compound could focus on:

- Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its effects on cancer cells and bacteria.

- Structure-Activity Relationship (SAR) Analysis : Investigating modifications to the chemical structure to enhance potency and selectivity for specific biological targets.

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models to assess therapeutic potential before clinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.